Octyl methacrylate

Description

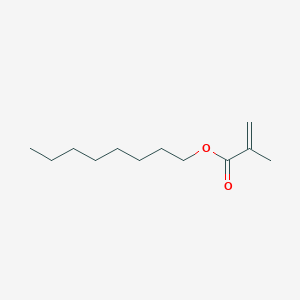

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

octyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-4-5-6-7-8-9-10-14-12(13)11(2)3/h2,4-10H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIDBRBFGPQCRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Record name | N-OCTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25087-18-7 | |

| Record name | 2-Propenoic acid, 2-methyl-, octyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25087-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6025806 | |

| Record name | Octyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-octyl methacrylate is a clear colorless liquid. (NTP, 1992) | |

| Record name | N-OCTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

195 °F (NTP, 1992) | |

| Record name | N-OCTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992) | |

| Record name | N-OCTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2157-01-9 | |

| Record name | N-OCTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2157-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, octyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002157019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, octyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octyl methacrylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8HK4MM7QV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Octyl Methacrylate Monomer

Conventional Esterification Pathways

The traditional synthesis of octyl methacrylate (B99206) is predominantly achieved through two main esterification processes: direct esterification and transesterification. These methods involve the reaction of a carboxylic acid or its ester with an alcohol in the presence of a catalyst.

Direct Esterification

Direct esterification involves the reaction of methacrylic acid with octanol (B41247) to produce octyl methacrylate and water. This reversible reaction is typically driven to completion by removing the water formed during the process, often through azeotropic distillation.

A variety of catalysts can be employed to facilitate this reaction. Strong acid catalysts, such as sulfuric acid, p-toluenesulfonic acid, and methanesulfonic acid, are commonly used. google.com For instance, the synthesis of 2-octyl acrylate (B77674), a similar ester, has been effectively carried out using methanesulfonic acid as the catalyst. google.com The reaction conditions for direct esterification can be manipulated to optimize the yield and selectivity. Temperatures typically range from 80°C to 130°C, and the reaction can be conducted at atmospheric or reduced pressure. google.com The molar ratio of reactants also plays a crucial role, with ratios of 2-octanol (B43104) to acrylic acid ranging from 0.5 to 3 being reported. google.com More recent research has also explored the use of ionic liquids as catalysts for the synthesis of octyl ester of methacrylic acid, highlighting the influence of temperature and catalyst concentration on product yield. researchgate.net

Transesterification

Transesterification offers an alternative route to this compound, involving the reaction of an alkyl methacrylate, typically methyl methacrylate, with octanol. This process is an equilibrium reaction in which the lighter alcohol (methanol) is removed to shift the equilibrium towards the formation of the desired this compound.

This method is often preferred for preparing higher alkyl methacrylates. The reaction is driven to completion by using an excess of methyl methacrylate and removing the methanol-methyl methacrylate azeotrope by distillation. chempedia.info A range of catalysts are effective for transesterification, including acids, bases, and transition-metal compounds. chempedia.info Catalysts such as dialkyltin oxides, titanium(IV) alkoxides, and zirconium acetoacetate (B1235776) allow the reaction to proceed under nearly neutral conditions, which is advantageous when dealing with sensitive functional groups. chempedia.info Lithium-based catalysts, like lithium hydroxide (B78521) or lithium carbonate, have also been employed, with studies showing that incremental addition of small amounts of the catalyst can be highly efficient. google.com

Table 1: Comparison of Conventional Synthesis Methods for this compound and Similar Esters

| Synthesis Method | Reactants | Catalyst | Typical Reaction Conditions | Reported Yield |

|---|---|---|---|---|

| Direct Esterification | Methacrylic Acid, Octanol | Methanesulfonic Acid | 80-130°C, atmospheric or reduced pressure, 2-octanol/acrylic acid molar ratio 0.5-3 | High yield reported google.com |

| Direct Esterification | Methacrylic Acid, Octanol | Ionic Liquid | Temperature and catalyst concentration dependent | High yield reported researchgate.net |

| Transesterification | Methyl Methacrylate, Octanol | Dialkyltin oxides, Titanium(IV) alkoxides, Zirconium acetoacetate | Nearly neutral conditions | High selectivity chempedia.info |

| Transesterification | Methyl Methacrylate, Higher Alcohols | Lithium Hydroxide/Carbonate | Incremental catalyst addition, removal of methanol (B129727) azeotrope | 98% conversion of alcohol google.com |

Bio-Based Synthesis Routes for this compound

With an increasing focus on sustainability and the circular economy, the development of bio-based routes for chemical production is gaining significant traction. This includes the synthesis of this compound from renewable resources, which offers a greener alternative to petroleum-based production.

Derivation from Renewable Biomass Sources (e.g., Castor Oil Derivatives)

A promising bio-based pathway to this compound involves the use of 2-octanol derived from renewable biomass. Castor oil, a vegetable oil obtained from the seeds of the castor bean (Ricinus communis), serves as a key renewable feedstock in this process. Through chemical transformation, ricinoleic acid, the major fatty acid in castor oil, can be converted to 2-octanol. This bio-derived 2-octanol can then be used as a direct substitute for petrochemically derived octanol in the conventional esterification reactions described previously.

The synthesis of 2-octyl acrylate from bio-based 2-octanol has been demonstrated, highlighting the feasibility of producing these monomers from renewable sources. googleapis.com This approach allows for the production of an acrylic ester with a significant proportion of its carbon content being of renewable origin. google.com Furthermore, research has explored the copolymerization of castor oil directly with octyl acrylate to create green additives for lubricating oils, showcasing the synergy between renewable feedstocks and conventionally produced monomers in developing more sustainable products. niscpr.res.in

Evaluation of Green Metrics in this compound Monomer Production

The environmental performance of a chemical process can be quantitatively assessed using green chemistry metrics. Two of the most common metrics are atom economy and the Environmental Factor (E-factor).

Atom Economy

Atom economy, developed by Barry Trost, measures the efficiency of a reaction in converting the mass of reactants into the mass of the desired product. wordpress.com It is calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

For the direct esterification of methacrylic acid with 1-octanol:

C₄H₆O₂ + C₈H₁₈O → C₁₂H₂₂O₂ + H₂O (Methacrylic Acid + 1-Octanol → this compound + Water)

Molecular Weight of Methacrylic Acid (C₄H₆O₂) = 86.09 g/mol

Molecular Weight of 1-Octanol (C₈H₁₈O) = 130.23 g/mol

Molecular Weight of this compound (C₁₂H₂₂O₂) = 198.31 g/mol

Molecular Weight of Water (H₂O) = 18.02 g/mol

Atom Economy = (198.31 / (86.09 + 130.23)) x 100 ≈ 91.6%

For the transesterification of methyl methacrylate with 1-octanol:

C₅H₈O₂ + C₈H₁₈O → C₁₂H₂₂O₂ + CH₄O (Methyl Methacrylate + 1-Octanol → this compound + Methanol)

Molecular Weight of Methyl Methacrylate (C₅H₈O₂) = 100.12 g/mol

Molecular Weight of 1-Octanol (C₈H₁₈O) = 130.23 g/mol

Molecular Weight of this compound (C₁₂H₂₂O₂) = 198.31 g/mol

Molecular Weight of Methanol (CH₄O) = 32.04 g/mol

Atom Economy = (198.31 / (100.12 + 130.23)) x 100 ≈ 86.1%

From an atom economy perspective, direct esterification is the more efficient process as the only by-product is water.

Environmental Factor (E-Factor)

The E-factor, proposed by Roger Sheldon, is a measure of the total waste generated in a chemical process. wikipedia.org It is calculated as:

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

A lower E-factor indicates a more environmentally friendly process. The E-factor takes into account not only by-products but also solvent losses, unreacted starting materials, and catalyst and process aid waste. While a precise E-factor calculation requires detailed process data, a qualitative assessment can be made. For both direct esterification and transesterification, sources of waste include:

Unreacted starting materials.

By-products from side reactions (e.g., ether formation from the alcohol).

Solvents used for reaction and purification (if any).

Waste generated from catalyst neutralization and removal, particularly for homogeneous catalysts like sulfuric acid.

Polymerization Kinetics and Reaction Mechanisms of Octyl Methacrylate

Fundamental Principles of Octyl Methacrylate (B99206) Polymerization

Free Radical Polymerization of Octyl Methacrylate

Free-radical polymerization is a cornerstone of polymer synthesis, valued for its tolerance to various functional groups and reaction conditions. The process for this compound, like other vinyl monomers, can be broken down into three primary stages: initiation, propagation, and termination. researchgate.net

Initiation: The polymerization process is initiated by the generation of free radicals from an initiator molecule. researchgate.net Thermal initiators, such as 2,2′-azobisisobutyronitrile (AIBN), are commonly used. Upon heating, AIBN decomposes, breaking a covalent bond to form two cyanoisopropyl radicals. These highly reactive radicals then attack the carbon-carbon double bond of an this compound monomer, creating a new, larger radical and marking the beginning of a polymer chain. This initiation step can be represented as follows:

Decomposition of Initiator: I → 2R• (where I is the initiator and R• is the resulting radical)

Addition to Monomer: R• + M → RM• (where M is the this compound monomer)

Propagation: Following initiation, the newly formed monomer radical rapidly adds to other this compound monomers in a sequential fashion. researchgate.net This step, known as propagation, is the primary chain-growth phase where the polymer molecule elongates. Each addition regenerates the radical at the growing end of the chain, allowing for the successive incorporation of thousands of monomer units. The propagation reaction is highly exothermic.

Chain Growth: RM• + nM → RMn•

Termination: The growth of a polymer chain ceases through a termination reaction. In this final stage, the reactive radical ends of two growing polymer chains are deactivated. For methacrylates, termination primarily occurs through two mechanisms:

Combination (or Coupling): Two growing polymer radicals combine to form a single, longer polymer chain.

Disproportionation: A hydrogen atom is transferred from one growing polymer radical to another. This results in two separate polymer molecules: one with a saturated end group and another with an unsaturated end group. Studies on various methacrylates suggest that termination by disproportionation is a significant pathway. rsc.org

Chain transfer is a crucial set of reactions that can influence the molecular weight of the resulting poly(this compound). In these processes, the radical activity of a growing polymer chain is transferred to another molecule, effectively terminating the growth of the original chain while initiating a new one. rubbernews.com This can occur through several pathways:

Chain Transfer to Monomer: A growing polymer chain can abstract a hydrogen atom from an this compound monomer. This terminates the polymer chain and creates a new monomer radical that can start a new chain.

Chain Transfer to Polymer: A growing polymer radical can abstract a hydrogen atom from the backbone of an already formed polymer chain. This results in the formation of a radical site on the polymer backbone, from which a new branch can grow. This is a significant mechanism for the formation of branched polymers in methacrylate systems. Intermolecular hydrogen abstraction on the tertiary carbon of the methacrylate backbone is a known pathway for long-chain branching. rsc.org

Chain Transfer to Solvent: If the polymerization is carried out in a solvent, the growing polymer chain can transfer its radical to a solvent molecule. The resulting solvent radical can then initiate a new polymer chain. The efficiency of this process depends on the specific solvent used.

Chain Transfer to a Chain Transfer Agent: Specific chemical compounds, known as chain transfer agents, can be intentionally added to the polymerization system to control the molecular weight of the polymer.

The choice of solvent can have a significant impact on the kinetics of free-radical polymerization, although specific comprehensive studies on a wide range of solvents for this compound are not extensively detailed in the public literature. However, general principles observed for other methacrylates can be applied. Solvents can influence the reaction rate and the properties of the resulting polymer through several mechanisms:

Chain Transfer to Solvent: As mentioned previously, solvents can participate in chain transfer reactions, which will reduce the polymer's molecular weight. The magnitude of this effect is dependent on the solvent's chain transfer constant.

Solvation Effects: The solvent can solvate the monomer and the growing polymer radicals, which can alter their reactivity. For example, hydrogen-bonding solvents can interact with the carbonyl group of the methacrylate monomer, potentially influencing the stereochemistry of the resulting polymer. ugent.be Nonpolar solvents are generally considered to have a minimal effect on the propagation rate constant compared to bulk polymerization. cmu.edu

A study on the free-radical solution polymerization of n-octyl methacrylate was conducted in benzene-d6. researchgate.net While this study focused on determining kinetic parameters rather than comparing different solvents, it establishes a baseline for polymerization in a nonpolar aromatic solvent.

Influence of Monomer and Initiator Concentrations on Reaction Rate

The rate of polymerization of this compound is significantly influenced by the concentrations of both the monomer and the initiator. According to the classical kinetic model of free-radical polymerization, the rate of polymerization (Rp) is directly proportional to the monomer concentration [M] and to the square root of the initiator concentration [I].

A kinetic study of the free-radical solution polymerization of n-octyl methacrylate in benzene-d6, using 2,2′-azobisisobutyronitrile (AIBN) as the initiator, provided specific insights into these relationships. researchgate.net The research found that the order of the reaction with respect to the initiator was 0.45, which is in close agreement with the theoretical value of 0.5. researchgate.net However, the order of the reaction with respect to the monomer was determined to be 1.87, a value significantly higher than the expected first order. researchgate.net This deviation from ideal kinetics for the monomer concentration suggests more complex reaction mechanisms may be at play, a phenomenon also observed in the polymerization of other long-chain acrylates and methacrylates. researchgate.net

The following interactive table summarizes the effect of varying monomer and initiator concentrations on the initial rate of polymerization, based on the experimentally determined reaction orders for n-octyl methacrylate.

Determination of Reaction Orders and Activation Energies

The reaction orders and activation energy are critical parameters for quantifying the kinetics of polymerization. As previously mentioned, a study on the free-radical polymerization of n-octyl methacrylate determined the reaction order with respect to the monomer to be 1.87 and with respect to the initiator to be 0.45. researchgate.net

The following table summarizes the key kinetic parameters determined for the free-radical polymerization of n-octyl methacrylate.

| Kinetic Parameter | Value | Reference |

| Reaction Order (Monomer) | 1.87 | researchgate.net |

| Reaction Order (Initiator) | 0.45 | researchgate.net |

| Overall Activation Energy (Ea) | 53.8 kJ/mol | researchgate.net |

Secondary Reactions in this compound Polymerization Systems

In the free-radical polymerization of this compound, as with other methacrylates, the primary reaction pathway consists of initiation, propagation, and termination steps. However, under certain polymerization conditions, particularly at higher temperatures and monomer conversions, several secondary reactions can occur. These reactions run parallel to the main polymerization process and can significantly influence the reaction kinetics, as well as the final molecular weight, molecular weight distribution, and polymer architecture, including the degree of branching. Understanding these secondary pathways is crucial for controlling the final properties of poly(this compound).

Intramolecular chain transfer, commonly referred to as backbiting, is a reaction where the propagating radical at the end of a polymer chain abstracts a hydrogen atom from its own backbone. This process converts the chain-end radical into a mid-chain radical, which can then reinitiate polymerization, leading to the formation of a short-chain branch. While this reaction is highly prevalent in the polymerization of acrylates, its occurrence in methacrylates is significantly less frequent. The presence of the α-methyl group on the methacrylate monomer introduces steric hindrance that disfavors the formation of the necessary six-membered ring transition state for the backbiting reaction to occur.

However, the formation of long-chain branches (LCB) is a significant secondary reaction in this compound polymerization. Long-chain branching primarily occurs via two predominant mechanisms:

Intermolecular Chain Transfer to Polymer: A propagating macroradical abstracts a hydrogen atom from the backbone of a "dead" (terminated) polymer chain. This terminates the original propagating chain and creates a new radical site on the backbone of the dead polymer chain. Monomer addition to this new mid-chain radical site initiates the growth of a long-chain branch. The most susceptible hydrogen for abstraction is the tertiary hydrogen on the polymer backbone due to the relative stability of the resulting tertiary radical.

Macromonomer Incorporation: Macromonomers, which are polymer chains with a terminal double bond, can be formed through chain transfer to monomer reactions or termination by disproportionation. These macromonomers can then be co-polymerized with this compound monomers. When a propagating radical adds across the terminal double bond of a macromonomer, the entire macromonomer is incorporated into the growing chain as a long-chain branch.

The frequency of these branching reactions is influenced by factors such as temperature, monomer conversion, and polymer concentration. Higher temperatures increase the rate constants of chain transfer reactions, while high polymer concentration (achieved at high monomer conversion) increases the probability of intermolecular reactions.

Data sourced from studies on butyl acrylate (B77674) and methyl methacrylate provide context for the typical magnitude of chain transfer constants in related systems. acs.orgcore.ac.uk

Intermolecular hydrogen abstraction is the fundamental reaction underlying the formation of long-chain branches via chain transfer to polymer. In this process, a propagating chain-end radical (P•) abstracts a hydrogen atom from a polymer backbone (P-H), resulting in a dead polymer chain and a new mid-chain radical.

P• + P-H → P-H + P'•

For poly(this compound), there are two primary types of C-H bonds available for abstraction:

Tertiary C-H bonds on the polymer backbone: The hydrogen atom attached to the tertiary carbon atom in the polymer main chain is a primary target for abstraction. The resulting tertiary radical is stabilized by the adjacent carbonyl group and the alkyl chain.

C-H bonds on the octyl side chain: The octyl group provides numerous secondary C-H bonds that could potentially undergo hydrogen abstraction.

Theoretical studies conducted on alkyl acrylates have shown that the abstraction of the tertiary hydrogen from the polymer backbone has a lower activation energy compared to abstraction from the side chains. semanticscholar.org This suggests that backbone abstraction is the more kinetically favorable and dominant pathway for intermolecular H-abstraction. semanticscholar.org Furthermore, these studies indicated that the energy barriers for CTP reactions are similar for methyl, ethyl, and butyl acrylates, implying that the length of the ester alkyl chain has a relatively small influence on the reactivity of the backbone tertiary hydrogen. semanticscholar.org

The rate of intermolecular H-abstraction is highly dependent on polymer concentration. As monomer is converted to polymer, the concentration of abstractable hydrogens on polymer backbones increases, making this secondary reaction more probable, especially in bulk or concentrated solution polymerizations.

Theoretical calculations for different alkyl acrylates show similar activation energies for the abstraction of the tertiary backbone hydrogen, suggesting this is the most probable site for intermolecular chain transfer to polymer. semanticscholar.org

Polymerization is a reversible process where propagation (monomer addition) is in equilibrium with depropagation (elimination of the terminal monomer unit).

Pn• + M ⇌ Pn+1•

The rate of depropagation is typically negligible at low temperatures but becomes increasingly significant as the temperature rises. This temperature dependence is governed by the thermodynamics of polymerization, specifically the enthalpy (ΔHp) and entropy (ΔSp) of polymerization. For most vinyl monomers, polymerization is an exothermic process (negative ΔHp) and results in a decrease in entropy (negative ΔSp) as disordered monomer molecules become part of an ordered polymer chain. libretexts.org

The Gibbs free energy of polymerization (ΔGp) is given by ΔGp = ΔHp - TΔSp. Polymerization is spontaneous only when ΔGp is negative. As temperature (T) increases, the unfavorable TΔSp term becomes larger, eventually balancing the favorable ΔHp term. The temperature at which ΔGp = 0 is known as the ceiling temperature (Tc). Above the ceiling temperature, depropagation is faster than propagation, and net polymerization does not occur.

The ceiling temperature is dependent on the monomer concentration, [M], according to the relation: Tc = ΔHp / (ΔSp° + R ln[M]) where R is the gas constant and ΔSp° is the standard entropy of polymerization.

For methacrylates, depropagation can become a significant factor affecting the net rate of polymerization at temperatures as low as 120°C, especially at low monomer concentrations or high conversions. While specific thermodynamic data for this compound is limited, values obtained for other long-chain methacrylates, such as n-dodecyl methacrylate, provide a reliable estimate, as these parameters are not strongly dependent on the length of the ester side chain for larger alkyl groups.

Thermodynamic data for the polymerization of n-dodecyl methacrylate, which serves as a good model for other long-chain alkyl methacrylates.

Copolymerization of Octyl Methacrylate with Diverse Monomers

Radical Copolymerization Strategies for Octyl Methacrylate (B99206)

Free radical polymerization is a versatile and widely employed method for the synthesis of octyl methacrylate copolymers. This technique is tolerant of a wide range of functional groups and can be implemented under various reaction conditions. The fundamental process involves the initiation of a growing polymer chain by a free radical, which then propagates by sequentially adding monomer units.

Binary Copolymerization Systems

Binary copolymerization involves the polymerization of this compound with a single other comonomer. The resulting copolymer's properties are a composite of the two constituent monomers, and the arrangement of the monomer units along the polymer chain can be random, alternating, blocky, or graft-like, depending on the relative reactivities of the monomers.

A common example is the copolymerization of long-chain alkyl methacrylates, such as this compound, with styrene (B11656). Studies on analogous systems, like dodecyl methacrylate (DDMA) and octadecyl methacrylate (ODMA) with styrene, provide valuable insights. For instance, the copolymerization of styrene with DDMA and ODMA has been shown to exhibit a tendency towards ideal random copolymerization. The reactivity ratios, which quantify the preference

Functional Polyperoxide Formation through this compound Copolymerization

The copolymerization of this compound (OMA) with specific functional monomers presents a pathway for the synthesis of functional polyperoxides (FPPs). These polymers are characterized by the presence of peroxide groups within their structure, which can be thermally activated to initiate further radical processes. This section details the formation of a novel functional polyperoxide through the radical copolymerization of this compound with an acrylamide-based peroxide monomer.

A key example of this process is the copolymerization of this compound with N-[(tert-Butylperoxy)methyl]acrylamide (tBPMAAm). lclark.eduacs.orgacs.orgresearchgate.net This reaction yields a new functional polyperoxide, herein referred to as tBPMAAm-OMA, which incorporates a primary-tertiary peroxide group. lclark.eduacs.org The presence of the long alkyl fragments from the this compound is expected to provide the resulting polyperoxide with an affinity for polymeric surfaces. lclark.eduacs.orgresearchgate.netacs.org

The synthesis of the tBPMAAm-OMA copolymer is typically carried out via free radical polymerization. researchgate.net The reaction involves dissolving N-(tert-Butylperoxymethyl)acrylamide and this compound in a suitable solvent, such as cyclohexanone, with a radical initiator like AIBN (0.004−0.025 M). acs.org The total concentration of monomers is generally maintained around 2 M. acs.org The polymerization is conducted under an inert atmosphere, such as argon, at temperatures ranging from 60-70 °C for 2-3 hours, aiming for a monomer conversion of 25-45%. acs.org The resulting copolymer can be isolated by precipitation in a non-solvent like methanol (B129727) and purified by reprecipitation from an acetone (B3395972) solution. acs.org

The kinetic characteristics of this copolymerization are crucial for controlling the composition and subsequent reactivity of the functional polyperoxide. lclark.eduacs.orgacs.orgresearchgate.net The monomer reactivity ratios (r1 and r2) and Q-e monomer activity parameters have been experimentally determined to provide this control. acs.orgacs.org

The resulting tBPMAAm-OMA copolymers have been characterized by gel permeation chromatography, showing weight-average molecular weights (Mw) in the range of 154,000 to 181,000 g/mol with a polydispersity index (PDI) between 1.98 and 2.15. acs.org Copolymers containing less than 55 mol % of the peroxide monomer are found to be soluble in acetone and insoluble in methanol. acs.org

The thermal properties of these functional polyperoxides are of significant interest. The peroxide groups within the FPP can decompose at elevated temperatures, making the polymer useful as a macroinitiator for radical polymerization. lclark.eduacs.orgacs.org Thermal analysis indicates that the thermolysis of the FPP is a first-order reaction. acs.org The decomposition rate becomes significant at temperatures above 155 °C. acs.org For instance, the half-life of the polyperoxide is 210 minutes at 130 °C, which decreases to 14 minutes at 150 °C, and further to 1.3 minutes at 170 °C. acs.org This temperature-dependent decomposition allows for the controlled initiation of further polymerization reactions, making these functional polyperoxides applicable as efficient modifiers for polymeric surfaces. lclark.eduacs.org

Table 1: Copolymerization Parameters of this compound (OMA) and N-[(tert-Butylperoxy)methyl]acrylamide (tBPMAAm)

| Parameter | Value |

|---|---|

| Monomers | This compound (OMA), N-[(tert-Butylperoxy)methyl]acrylamide (tBPMAAm) |

| Initiator | AIBN |

| Initiator Concentration | 0.004–0.025 M |

| Solvent | Cyclohexanone |

| Total Monomer Concentration | 2 M |

| Temperature | 60–70 °C |

| Reaction Time | 2–3 hours |

| Target Conversion | 25–45% |

Table 2: Properties of tBPMAAm-OMA Functional Polyperoxide

| Property | Value |

|---|---|

| Weight-Average Molecular Weight (Mw) | 154,000–181,000 g/mol |

| Polydispersity Index (PDI) | 1.98–2.15 |

| Solubility | Soluble in acetone (with < 55 mol % tBPMAAm), insoluble in methanol |

| Decomposition Half-life at 130 °C | 210 minutes |

| Decomposition Half-life at 150 °C | 14 minutes |

Advanced Polymerization Techniques for Octyl Methacrylate Systems

Controlled Radical Polymerization (CRP) of Octyl Methacrylate (B99206)

Controlled Radical Polymerization (CRP), also known as Reversible-Deactivation Radical Polymerization (RDRP), encompasses a suite of methods that provide "living" characteristics to radical polymerization. This allows for the synthesis of polymers with predetermined molecular weights, low polydispersity indices (PDI), and complex architectures like block copolymers.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a highly versatile CRP technique that achieves control through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. The process involves a degenerative chain transfer mechanism where a dynamic equilibrium is established between active, propagating polymer chains and dormant chains capped by the CTA. This reversible exchange ensures that all polymer chains have an equal opportunity to grow, resulting in a uniform chain length distribution.

For the polymerization of methacrylates, including long-chain alkyl methacrylates like octyl methacrylate, trithiocarbonates and dithiobenzoates are effective CTAs. The choice of the Z and R groups on the CTA (structure: Z-C(=S)S-R) is critical for controlling the polymerization kinetics. A well-chosen CTA allows for the synthesis of poly(this compound) with predictable molecular weights that increase linearly with monomer conversion and exhibit narrow molecular weight distributions (PDI < 1.4).

Research on long-chain methacrylates, such as lauryl methacrylate (a close analog to this compound), demonstrates the effectiveness of RAFT. Polymerization-induced self-assembly (PISA) is a powerful application of RAFT, where a soluble polymer block is chain-extended with a monomer that forms an insoluble block, leading to the in-situ formation of nanoparticles.

Table 1: Representative Data for RAFT Dispersion Polymerization of a Long-Chain Alkyl Methacrylate (Lauryl Methacrylate) in Mineral Oil As a proxy for this compound

| Stabilizer Block | Core-Forming Monomer | Target DP (Core) | Mn ( g/mol ) | PDI (Mw/Mn) | Final Morphology |

|---|---|---|---|---|---|

| PLMA₂₂ | MMA | 30 | 12,800 | 1.39 | Spheres |

| PLMA₂₂ | MMA | 50 | 15,400 | 1.30 | Spheres |

| PLMA₂₂ | MMA | 70 | 17,900 | 1.25 | Worms |

| PLMA₂₂ | MMA | 100 | 22,900 | 1.21 | Vesicles |

(Data synthesized from studies on similar long-chain methacrylates)

Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful CRP method that relies on a reversible halogen atom transfer between a dormant polymer chain (capped with a halogen, typically Br or Cl) and a transition metal complex (commonly copper-based). The catalyst, a copper(I) complex with a specific ligand, activates the dormant chain by abstracting the halogen, which generates a propagating radical and the oxidized copper(II) complex. The higher oxidation state complex can then deactivate the radical, reforming the dormant species. This dynamic equilibrium maintains a low concentration of active radicals, suppressing termination reactions and enabling controlled chain growth.

ATRP is highly effective for a wide range of methacrylates. Key components for a successful ATRP of this compound include an alkyl halide initiator (e.g., ethyl 2-bromoisobutyrate), a copper(I) halide catalyst (e.g., CuBr), and a nitrogen-based ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA). The polymerization of long-chain alkyl methacrylates like stearyl methacrylate by ATRP has been shown to produce high molecular weight polymers with controlled properties. ijeas.org These findings are directly applicable to this compound systems.

Table 2: Research Findings for ATRP of a Long-Chain Alkyl Methacrylate (Stearyl Methacrylate) As a proxy for this compound

| Polymerization Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

|---|---|---|---|

| 4 | 35 | 51,000 | 1.15 |

| 8 | 58 | 84,500 | 1.12 |

| 16 | 85 | 124,000 | 1.10 |

| 24 | 95 | 138,000 | 1.09 |

(Data synthesized from a study on Stearyl Methacrylate via ATRP) ijeas.org

Nitroxide-Mediated Polymerization (NMP)

NMP utilizes a stable nitroxide radical to reversibly trap the propagating polymer chain radical, forming a dormant alkoxyamine species. sigmaaldrich.com At elevated temperatures, this C-ON bond undergoes reversible homolytic cleavage, releasing the polymer radical for further monomer addition and the mediating nitroxide. This process maintains a low concentration of active radicals, allowing for controlled polymerization. sigmaaldrich.com

However, the direct homopolymerization of methacrylates via NMP is notoriously difficult. The process often suffers from low conversion and poor control due to the high rate of disproportionation between the methacrylate propagating radical and the nitroxide. icp.ac.ru A successful and widely adopted strategy to overcome this limitation is the copolymerization of the methacrylate with a small amount of a "controlling" comonomer, typically styrene (B11656) (S). icp.ac.rumdpi.com Even a small molar fraction of styrene (~5-10 mol%) in the monomer feed is sufficient to mediate the polymerization effectively, enabling the synthesis of well-defined random copolymers of this compound and styrene with low polydispersity. mdpi.com

Table 3: Representative Data for NMP of Methyl Methacrylate (MMA) with Styrene (S) as a Controlling Comonomer Illustrative for this compound Systems

| Styrene Content (mol%) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

|---|---|---|---|

| 5.0 | 75 | 21,000 | 1.35 |

| 7.5 | 82 | 23,500 | 1.28 |

| 10.0 | 88 | 25,100 | 1.22 |

(Data synthesized from studies on MMA/S copolymerization) mdpi.com

Reverse Iodine Transfer Polymerization (RITP)

Reverse Iodine Transfer Polymerization (RITP) is a form of degenerative chain transfer CRP where control is achieved through the reversible transfer of an iodine atom between propagating chains. tudelft.nl Unlike conventional iodine transfer polymerization (ITP), RITP does not use a pre-formed alkyl iodide initiator. Instead, the controlling species is generated in situ from the reaction between a conventional radical initiator (like AIBN) and molecular iodine (I₂). acs.org

The mechanism involves an initial inhibition period where the initiator-derived radicals react with I₂ to form the active transfer agent in situ. google.com Following this, a degenerative transfer equilibrium is established, allowing for controlled growth of polymer chains. RITP has been successfully applied to acrylates and methacrylates, offering a metal-free alternative to ATRP. tudelft.nlacs.org The process allows for the synthesis of poly(this compound) with predictable molecular weights, although polydispersity values are often broader (typically 1.5 - 2.0) than those achieved with RAFT or ATRP. acs.org

Table 4: Research Findings for RITP of a Representative Alkyl Acrylate (B77674) (Methyl Acrylate) Illustrative for this compound Systems

| Target Mn ( g/mol ) | Monomer Conversion (%) | Final Mn ( g/mol ) | PDI (Mw/Mn) |

|---|---|---|---|

| 5,500 | 92 | 5,700 | 1.79 |

| 10,500 | 88 | 10,900 | 1.91 |

| 20,700 | 85 | 21,800 | 1.98 |

(Data synthesized from a study on Methyl Acrylate via RITP) acs.org

Emulsion Polymerization of this compound

Emulsion polymerization is a key industrial process for producing polymer latexes. It involves polymerizing monomers in an aqueous medium using a surfactant and a water-soluble initiator. The process typically results in high molecular weight polymers at high polymerization rates.

Seeded Semi-Batch Emulsion Polymerization

Seeded semi-batch emulsion polymerization is an advanced variant of the conventional batch process that offers superior control over particle size distribution, particle morphology, and reaction exotherm. The process begins with a pre-made "seed" latex, which consists of small, uniform polymer particles. This seed is introduced into the reactor, eliminating the unpredictable nucleation stage of a conventional batch process. nih.gov

The monomer, in this case, this compound, is then fed into the reactor continuously over a set period (semi-batch mode). This "starve-fed" condition, where the monomer is polymerized as soon as it enters the reactor, allows for excellent control over the heat generated and prevents the formation of a new population of particles. nih.gov This technique is ideal for producing monodisperse latexes of poly(this compound) with controlled particle sizes and high solids content. The properties of the final latex can be tailored by adjusting the seed characteristics, monomer feed rate, and initiator concentration. nih.gov

Table 5: Representative Recipe and Conditions for Seeded Semi-Batch Emulsion Polymerization of an Alkyl Methacrylate (n-Butyl Methacrylate) As a proxy for this compound

| Component | Function | Amount |

|---|---|---|

| Water (Deionized) | Dispersion Medium | 400 g |

| Poly(styrene) Seed Latex | Seed Particles | 50 g (at 10% solids) |

| n-Butyl Methacrylate | Monomer (fed over 3 h) | 200 g |

| Sodium Dodecyl Sulfate | Surfactant | 5 g |

| Potassium Persulfate | Initiator | 1 g |

| Sodium Bicarbonate | Buffer | 0.5 g |

| Reaction Condition | Value | |

| Temperature | 70 °C | |

| Stirring Speed | 300 rpm | |

| Final Solids Content | ~40% | |

| Final Particle Diameter | ~250 nm |

(Data synthesized from studies on similar long-chain methacrylates) nih.gov

Miniemulsion Polymerization Techniques

Miniemulsion polymerization is a specialized heterophase technique well-suited for hydrophobic monomers like this compound. This method involves the direct nucleation of monomer droplets, which are stabilized against coalescence by a surfactant and against diffusional degradation (Ostwald ripening) by a costabilizer. cmu.edu The droplets, typically in the range of 50 to 500 nm, essentially act as individual nanoreactors. cmu.edu

A key advantage of miniemulsion polymerization for long-chain alkyl methacrylates is the ability to overcome the mass transfer limitations associated with their low water solubility. In conventional emulsion polymerization, hydrophobic monomers struggle to diffuse through the aqueous phase to reach growing polymer particles. cmu.edu Miniemulsion polymerization bypasses this issue by initiating polymerization directly within the monomer droplets. cmu.edu

For very hydrophobic monomers, such as stearyl methacrylate (a longer-chain analogue of this compound), the monomer itself can act as the costabilizer or hydrophobe. cmu.eduresearchgate.net This "self-stabilization" effectively retards Ostwald ripening, ensuring the stability of the monomer droplets throughout the polymerization process. researchgate.net Research on lauryl methacrylate has demonstrated that it is sufficiently hydrophobic to form stable miniemulsions, suggesting similar behavior for this compound. cmu.edu The polymerization of ultrahydrophobic monomers like lauryl methacrylate has been successfully achieved using this technique without the need for carrier materials that are sometimes required in conventional emulsion polymerization. cmu.edu

Table 1: Key Components and Their Roles in Miniemulsion Polymerization of Hydrophobic Monomers

| Component | Role | Example Substance(s) |

| Monomer | The primary reactant forming the polymer backbone. | This compound |

| Continuous Phase | The medium in which monomer droplets are dispersed. | Water |

| Surfactant | Stabilizes droplets against coalescence. | Sodium Dodecyl Sulfate (SDS) |

| Costabilizer (Hydrophobe) | Prevents Ostwald ripening by creating osmotic pressure. | Hexadecane, Cetyl Alcohol, or the monomer itself (e.g., this compound) |

| Initiator | Generates free radicals to start polymerization. | Potassium Persulfate (KPS), Lauroyl Peroxide (LPO) |

This table is illustrative of typical components used in miniemulsion systems for hydrophobic monomers.

Role of Reactive Surfactants in Emulsion Copolymerization

Reactive surfactants, also known as "surfmers," are molecules that possess the dual functionality of a conventional surfactant and a polymerizable monomer. kpi.ua They contain a hydrophobic segment, a hydrophilic group, and a reactive moiety (such as a methacrylate or allyl group) that can covalently bond with the polymer backbone during polymerization. kpi.ua This "locking-in" mechanism permanently anchors the surfactant to the surface of the latex particles, preventing migration that can occur with conventional, non-reactive surfactants. kpi.ua

In the context of this compound systems, the use of reactive surfactants has been studied to enhance the properties of the final latex film. A study on the emulsion copolymerization of methyl methacrylate and octyl acrylate utilized an allyloxy-based reactive surfactant and compared its performance to a conventional surfactant with a similar structure. beilstein-journals.org

The key findings from this research include:

Covalent Bonding: H-NMR analysis confirmed that the reactive surfactant was successfully incorporated into the resulting copolymer chains. beilstein-journals.org

Improved Film Properties: The latex films prepared with the reactive surfactant demonstrated significantly better stability and water resistance compared to those made with the conventional surfactant. beilstein-journals.org

Reduced Surfactant Migration: Atomic force microscopy (AFM) revealed that the reactive surfactant migrated to the surface of the latex film to a much lesser extent than its conventional counterpart. beilstein-journals.org

By becoming a permanent part of the polymer particle, reactive surfactants mitigate issues associated with traditional surfactants, such as reduced water sensitivity and improved adhesion of the final coating. kpi.ua

Table 2: Comparison of Latex Properties with Conventional vs. Reactive Surfactants in an Acrylate System

| Property | Conventional Surfactant (DBS) | Reactive Surfactant (DNS-86) |

| Covalent Bonding | No | Yes beilstein-journals.org |

| Surfactant Migration | High | Significantly Lower beilstein-journals.org |

| Latex Film Stability | Good | Better beilstein-journals.org |

| Film Water-Resistance | Good | Better beilstein-journals.org |

Data based on the study of emulsion copolymerization of methyl methacrylate and octyl acrylate. beilstein-journals.org

Emulsifier-Free Emulsion Polymerization Strategies

Emulsifier-free emulsion polymerization is a technique that avoids the use of conventional, low-molecular-weight surfactants. Instead, latex particle stability is achieved through other means, typically by incorporating charged groups onto the particle surface. mdpi.com This is often accomplished by using an initiator that generates ionic species, such as persulfate salts (e.g., potassium persulfate), which leave sulfate end-groups on the polymer chains. mdpi.com

Another common strategy is the copolymerization of the main monomer with a small amount of a hydrophilic and ionizable co-monomer, such as acrylic acid or methacrylic acid (MAA). mdpi.commdpi.com Upon neutralization, the carboxyl groups from the MAA units reside at the particle surface, providing electrostatic stabilization. mdpi.com

Applying this technique to a highly hydrophobic monomer like this compound presents significant challenges. The primary difficulty lies in stabilizing the initial monomer droplets and nascent polymer particles in the aqueous phase without the aid of a surfactant. Conventional emulsifier-free systems are most effective for monomers with some degree of water solubility, such as methyl methacrylate or styrene. mdpi.commdpi.com

For an this compound system, a successful emulsifier-free strategy would likely require:

Use of a Hydrophilic Co-monomer: A significant amount of a water-soluble, ionizable monomer like methacrylic acid would be necessary to act as a polymeric emulsifier and stabilize the hydrophobic polymer particles. mdpi.com

Controlled Polymerization: Techniques like reverse iodine transfer polymerization (RITP) have been used to prepare stable, self-emulsifying acrylate-based emulsions by controlling the incorporation of functional monomers. mdpi.com

While feasible in principle, achieving high conversion and colloidal stability in an emulsifier-free system with a monomer as hydrophobic as this compound remains a complex task requiring careful optimization of co-monomer content and reaction conditions.

Solution and Bulk Polymerization Methodologies

Solution Polymerization

Solution polymerization is a homogeneous process where the monomer, initiator, and the resulting polymer are all soluble in an inert solvent. chem-soc.si The presence of the solvent is advantageous for controlling the reaction, as it helps to dissipate the exothermic heat of polymerization and reduces the viscosity of the reaction medium, which can become very high in bulk systems. cmu.edu

For long-chain alkyl methacrylates like this compound, free-radical solution polymerization is a common and straightforward synthesis method. Research involving similar monomers, such as octadecyl acrylate and octadecyl methacrylate, provides a clear procedural model. wikipedia.orgtandfonline.com The polymerization is typically carried out by dissolving the monomer and a free-radical initiator in a suitable organic solvent. wikipedia.orgtandfonline.com

Table 3: Typical Conditions for Solution Polymerization of Long-Chain Alkyl (Meth)acrylates

| Parameter | Condition |

| Solvent | Toluene wikipedia.orgtandfonline.com |

| Initiator | 2,2′-Azobisisobutyronitrile (AIBN) wikipedia.orgtandfonline.com |

| Temperature | 70 °C wikipedia.orgtandfonline.com |

| Atmosphere | Inert (e.g., Nitrogen) wikipedia.org |

After the reaction reaches the desired conversion, the polymer is typically isolated by precipitation into a non-solvent, such as methanol (B129727), followed by filtration and drying. wikipedia.org

Bulk Polymerization

Bulk polymerization, also known as mass polymerization, is the simplest formulation, involving only the monomer and an initiator, without any solvent. chem-soc.siwikipedia.org The reaction can be initiated by heat or light, which causes the initiator to decompose into free radicals. chem-soc.si This method is used to produce high-purity polymers and is common for casting sheets of poly(methyl methacrylate) (PMMA). wikipedia.org

However, bulk polymerization of methacrylates presents significant challenges:

Heat Dissipation: The polymerization is highly exothermic, and without a solvent to act as a heat sink, localized overheating can occur. This can lead to a runaway reaction or affect the polymer's molecular weight and properties. cmu.edu

Viscosity Increase: As the reaction proceeds, the viscosity of the medium increases dramatically due to the "gel effect" (or Trommsdorff–Norrish effect). This autoacceleration makes stirring difficult, hinders heat transfer, and broadens the molecular weight distribution of the polymer. acs.org

For this compound, these challenges would be pronounced. While the method offers high polymer yield per reactor volume, precise temperature and viscosity control would be critical to producing a homogeneous polymer with desired characteristics.

Macromolecular Architecture and Microstructure Elucidation of Poly Octyl Methacrylate and Copolymers

Molecular Weight Distribution Analysis

The molecular weight distribution (MWD) of poly(octyl methacrylate) (POMA) is a critical parameter that dictates its physical and mechanical properties. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the MWD of polymers. researchgate.net GPC separates polymer chains based on their hydrodynamic volume in solution, allowing for the determination of various molecular weight averages, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and z-average molecular weight (Mz). resolvemass.ca The polydispersity index (PDI), calculated as the ratio of Mw to Mn, provides a measure of the breadth of the molecular weight distribution. resolvemass.ca

The MWD of POMA is highly dependent on the polymerization method and conditions employed. For instance, conventional free-radical polymerization typically yields polymers with a broad MWD (PDI > 1.5), whereas controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP), can produce POMA with a much narrower MWD (PDI < 1.5).

Table 1: Illustrative Molecular Weight Distribution Data for Poly(this compound) Synthesized via Different Polymerization Methods

| Polymerization Method | Initiator | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| Free Radical Polymerization | AIBN | 45,000 | 95,000 | 2.11 |

| ATRP | Ethyl α-bromoisobutyrate/CuBr | 52,000 | 59,800 | 1.15 |

The Mark-Houwink-Sakurada equation, which relates the intrinsic viscosity [η] of a polymer to its molecular weight (M) ([η] = K * M^a), is also a valuable tool in the analysis of POMA. The constants K and a are specific to the polymer-solvent-temperature system. For poly(this compound) in tetrahydrofuran (B95107) (THF), these parameters have been reported, enabling the determination of the viscosity-average molecular weight.

Chain Branching Characterization

Chain branching significantly influences the rheological and mechanical properties of polymers. In the case of poly(this compound), branching can be introduced during polymerization through various chain transfer reactions. The characterization of these branches is crucial for understanding the structure-property relationships of the material.

Gel Content Determination

In cases where crosslinking agents are used during the polymerization of octyl methacrylate (B99206), or when extensive chain branching leads to the formation of a network structure, a portion of the polymer may become insoluble. This insoluble fraction is referred to as the gel content. The determination of gel content is a straightforward method to quantify the extent of crosslinking in a polymer network.

The procedure typically involves dissolving the polymer sample in a suitable solvent, such as toluene or tetrahydrofuran, for an extended period. The insoluble gel is then separated by filtration, dried to a constant weight, and the gel content is calculated as the weight percentage of the insoluble fraction relative to the initial sample weight.

Table 2: Illustrative Gel Content Data for Crosslinked this compound Copolymers

| Crosslinking Agent | Crosslinker Concentration (wt%) | Gel Content (%) |

| Ethylene Glycol Dimethacrylate (EGDMA) | 1 | 85 |

| Ethylene Glycol Dimethacrylate (EGDMA) | 2 | 92 |

| Divinylbenzene (DVB) | 1 | 90 |

| Divinylbenzene (DVB) | 2 | 96 |

Note: This table provides illustrative data based on typical results for crosslinked methacrylate-based polymers, as specific data for this compound was not available in the cited sources.

Degree of Branching Studies

For soluble branched polymers, the degree of branching can be quantified using various analytical techniques. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a powerful tool for this purpose. westernsydney.edu.auresearchgate.net Branching points in the polymer chain create unique chemical environments for the carbon atoms, leading to distinct signals in the 13C NMR spectrum. By comparing the integration of these signals with those of the main-chain carbons, the degree of branching can be calculated.

A study utilizing 13C NMR to investigate the microstructure of poly(2-octyl methacrylate) did not observe a peak in the spectral region associated with quaternary carbons that would indicate branching. d-nb.info This suggests that under the specific emulsion polymerization conditions of that study, the concentration of long-chain branching was below the detection limit of the NMR technique. d-nb.info

Size Exclusion Chromatography coupled with multi-angle light scattering (SEC-MALS) is another effective method for characterizing branching. This technique allows for the simultaneous determination of the molecular weight and the radius of gyration of the polymer chains. For a given molecular weight, a branched polymer will have a smaller radius of gyration compared to a linear polymer, and this difference can be used to quantify the degree of branching.

Control over Polymer Topology through Polymerization Parameters

Initiator Concentration: In free radical polymerization, the initiator concentration plays a crucial role in determining the final molecular weight of the polymer. shimadzu.com Generally, a higher initiator concentration leads to the generation of a larger number of polymer chains, resulting in a lower average molecular weight. Conversely, a lower initiator concentration will produce fewer chains, leading to a higher average molecular weight. The initiator concentration can also indirectly affect branching, as higher radical concentrations may increase the probability of chain transfer reactions.

Monomer Concentration: The concentration of the this compound monomer can also influence the polymerization kinetics and the resulting polymer architecture. At high monomer concentrations, the rate of polymerization is typically faster, which can lead to a broader molecular weight distribution.

Temperature: The reaction temperature has a significant impact on the rate constants of the various reactions occurring during polymerization, including initiation, propagation, and termination. Higher temperatures generally lead to a faster rate of polymerization but can also increase the likelihood of chain transfer reactions, which can introduce branching and affect the molecular weight distribution.

Chain Transfer Agents: The addition of chain transfer agents is a common strategy to control the molecular weight of polymers. These agents can also be used to introduce specific end-groups or to promote branching in a controlled manner.

By carefully selecting and controlling these polymerization parameters, it is possible to tailor the macromolecular architecture of poly(this compound) to achieve desired properties for specific applications.

Material Characterization and Spectroscopic Analysis of Octyl Methacrylate Polymers

Chromatographic Methods for Polymer Analysis

Chromatographic techniques are essential for determining the molecular weight and molecular weight distribution of poly(octyl methacrylate), which are critical parameters influencing its physical and mechanical properties.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of poly(this compound). google.comosti.gov The polymer is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and passed through a column packed with porous gel. google.comrsc.org Larger polymer chains elute faster than smaller ones, allowing for separation based on hydrodynamic volume. The system is calibrated using polymer standards with known molecular weights, often poly(methyl methacrylate) (PMMA) standards. rsc.orgsigmaaldrich.com GPC analysis is crucial for confirming the outcome of polymerization reactions and for understanding how different synthesis conditions affect the final polymer chain length and distribution. For example, studies have reported the synthesis of poly(this compound) with number-average molecular weights ranging from tens of thousands to over one hundred thousand g/mol . oup.comosti.gov

Table 3: Example of GPC Data for a Poly(this compound) Sample

| Parameter | Value |

|---|---|

| Number-Average Molecular Weight (Mn) | 82,600 g/mol |

| Weight-Average Molecular Weight (Mw) | 134,000 g/mol |

Note: These values are illustrative and can vary significantly based on the polymerization method and conditions.

Thermal Analysis of Poly(this compound) and Derivatives

Thermal analysis techniques are used to investigate the thermal stability and phase transitions of poly(this compound) and its derivatives.

Thermogravimetric Analysis (TGA) is used to determine the thermal stability and decomposition profile of the polymer. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For poly(methacrylates), the thermal stability can be influenced by the side chain structure. researchgate.net Studies on related poly(methacrylate) systems show that decomposition can occur in multiple stages, including the loss of the side chain and subsequent degradation of the polymer backbone. scielo.br For instance, some poly(methacrylates) show initial weight loss around 200°C, with significant degradation occurring at higher temperatures. acs.org

Differential Scanning Calorimetry (DSC) is employed to measure the glass transition temperature (Tg) of poly(this compound). The Tg is a critical property that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The length of the alkyl side chain in poly(n-alkyl methacrylate)s influences the Tg. Generally, as the alkyl side chain length increases, the Tg initially decreases due to internal plasticization, but for longer side chains, it may increase due to side-chain crystallization. The Tg for poly(this compound) is typically below room temperature. Dynamic Mechanical Analysis (DMA) can also be used to determine the Tg and study the viscoelastic properties of the material over a range of temperatures. google.commdpi.com

Table 4: Thermal Properties of a Representative Poly(methacrylate)

| Property | Typical Value Range |

|---|---|

| Glass Transition Temperature (Tg) | -20°C to 0°C |

Note: Values are approximate and depend on molecular weight, tacticity, and measurement conditions.

Differential Scanning Calorimetry (DSC) in Polymerization and Properties

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to investigate the thermal properties of polymers, including those derived from octyl methacrylate (B99206). hu-berlin.de This method measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.de For poly(this compound) and its copolymers, DSC is crucial for determining the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.dekinampark.com

The glass transition temperature is a critical property influenced by the molecular structure of the polymer. In the homologous series of poly(n-alkyl methacrylate)s, the Tg is observed to decrease as the length of the alkyl side chain increases. drdo.gov.in This trend is due to the plasticizing effect of the longer, flexible alkyl chains, which increases the free volume and enhances the mobility of the polymer chains. Consequently, poly(this compound) exhibits a low glass transition temperature, with reported values around -20°C (253 K). kinampark.com Some studies have reported the Tg of poly(this compound) to be 228 K. scribd.com Research has also noted that within the poly(n-alkylmethacrylate) series, the distinct step-like change in the DSC curve that typically signifies the glass transition degenerates to a more subtle bend for poly(n-octylmethacrylate). researchgate.net

In copolymers, the glass transition temperature is also dependent on the comonomer content. drdo.gov.in For instance, in copolymers of methyl methacrylate and this compound, the Tg was found to decrease with an increasing mole fraction of the this compound comonomer. drdo.gov.in This allows for the tuning of the polymer's thermal properties to suit specific applications. DSC can also be used to study the extent of a polymerization reaction by measuring the heat released (exotherm) during the process. nih.gov The degree of conversion of monomer to polymer can be determined, which is affected by factors such as initiator concentration and heating rate. nih.gov

Interactive Data Table: Glass Transition Temperatures (Tg) of this compound Polymers

| Polymer System | Glass Transition Temperature (Tg) | Analysis Method | Reference |

| Poly(this compound) | ~ -20 °C (253 K) | DSC | kinampark.com |

| Poly(this compound) | 228 K | DSC | scribd.com |

| Copolymers of Methyl Methacrylate and this compound | Decreases with increasing this compound content | DSC | drdo.gov.in |

| Copolymers of Fluorinated Methacrylate and this compound | Tends to decrease as the length of the hydrocarbon chain increases | DSC | mdpi.com |

Thermogravimetric Analysis (TGA) for Thermal Behavior

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. torontech.com It is widely used to assess the thermal stability and decomposition characteristics of polymeric materials, including this compound polymers. openaccessjournals.com The resulting TGA curve provides valuable information about the temperatures at which the polymer begins to degrade, the kinetics of decomposition, and the amount of residual mass at the end of the analysis. openaccessjournals.com

For polymers containing this compound, TGA reveals their behavior at elevated temperatures. Studies on copolymers of a fluorinated methacrylate monomer with various alkyl methacrylates, including this compound, have shown that these polymers possess good thermal stability. mdpi.com The initial degradation temperatures for these copolymers were found to be greater than 220 °C. mdpi.com The thermal stability of copolymers can be influenced by the structure and ratio of the comonomers. For example, in some methacrylate copolymer systems, an increase in the content of a comonomer can lead to an improvement in thermal stability, as indicated by a higher temperature for 50% weight loss (T₅₀%). nih.gov

The degradation of methacrylate-based polymers often occurs in distinct stages, which can be identified from the TGA curve and its derivative (DTG curve). scielo.br These stages can correspond to the scission of side chains followed by the degradation of the main polymer backbone at higher temperatures. TGA is therefore an essential tool for understanding the thermal limits of this compound polymers, which is critical for their processing and application in environments where they may be exposed to high temperatures.

Interactive Data Table: Thermal Decomposition Data for this compound Copolymers

| Polymer System | Onset Decomposition Temperature (Td) | Key Observation | Analysis Method | Reference |

| Copolymers of Fluorinated Methacrylate and this compound | > 220 °C | Good thermal stability. | TGA | mdpi.com |

| Poly(lauryl methacrylate) Copolymers (for comparison) | ~160-240 °C (First Stage) | Two-stage degradation process observed. | TGA | nih.gov |

| Poly(methyl methacrylate) Nanocomposites (for comparison) | Degradation occurs in three steps. | Presence of clay shifted the third degradation step to a higher temperature. | TGA | scielo.br |

Degradation Pathways and Stability of Octyl Methacrylate Polymers

Thermal Degradation Mechanisms of Poly(Octyl Methacrylate)

Thermal degradation of poly(alkyl methacrylate)s is a complex process influenced by the structure of the ester side chain. For poly(this compound), the degradation is expected to proceed through mechanisms common to other poly(n-alkyl methacrylate)s, primarily involving depolymerization and side-chain reactions.

The thermal degradation of poly(n-alkyl methacrylate)s can be initiated by either chain-end scission or random scission along the polymer backbone. researchgate.net For polymers like poly(methyl methacrylate) (PMMA), which is structurally similar to POMA but with a smaller ester group, thermal degradation is often initiated by a mix of chain-end and random chain scission, followed by depropagation, also known as unzipping. researchgate.net This depolymerization process results in a high yield of the corresponding monomer. researchgate.netresearchgate.net

In the case of poly(n-alkyl methacrylate)s with longer alkyl chains, such as poly(n-butyl methacrylate), the primary degradation route is also depolymerization, yielding the monomer as the main volatile product. researchgate.net However, unlike PMMA which can give nearly quantitative monomer yields, polymers with longer alkyl chains often produce the monomer in lower yields, suggesting competing degradation reactions. researchgate.net It is proposed that the thermal degradation of POMA would similarly proceed via main-chain scission, creating macroradicals that then depropagate to yield octyl methacrylate (B99206) monomer. The stability of the tertiary radicals on the polymer backbone facilitates this unzipping process.

Pyrolysis involves the thermal decomposition of the polymer in an inert atmosphere. The analysis of the resulting products provides insight into the degradation mechanisms. For poly(n-alkyl methacrylate)s with long alkyl chains, pyrolysis yields not only the monomer but also other significant products resulting from side-chain decomposition. researchgate.net